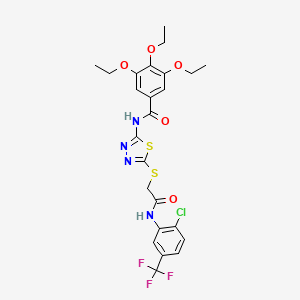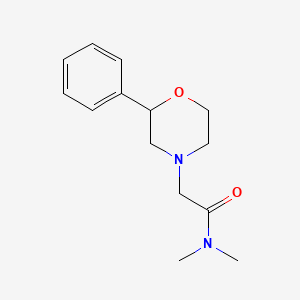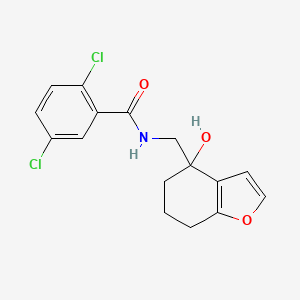
2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Therapy
A study by Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated neuroprotective activity by decreasing the level of phosphorylation and aggregation of tau proteins, which are implicated in Alzheimer's disease. It also ameliorated impaired learning and memory in animal models, indicating its potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Antimicrobial and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, through their biochemical interactions, could serve as leads for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Salahuddin et al. (2014) explored the anticancer potential of benzimidazole derivatives, synthesizing compounds that showed activity against breast cancer cell lines. This suggests the potential of structurally similar compounds in oncological research and therapy (Salahuddin et al., 2014).
Photocatalytic Degradation
Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports. This study highlights the potential application of similar compounds in environmental science, particularly in the degradation of persistent organic pollutants (Torimoto et al., 1996).
Antimicrobial Activity
Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-10-3-4-13(18)11(8-10)15(20)19-9-16(21)6-1-2-14-12(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXTVQBYRKVYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
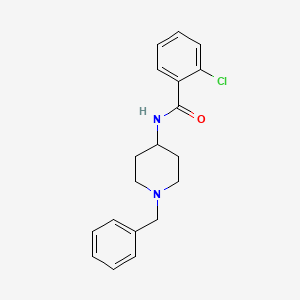
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)
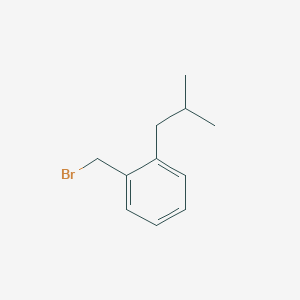

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)
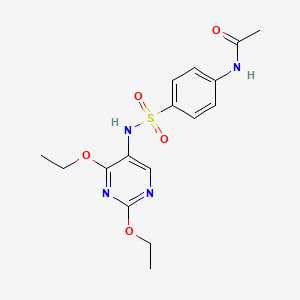
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
